molecular formula C18H37NO2 B14271865 Methyl 8-(nonylamino)octanoate CAS No. 141446-70-0

Methyl 8-(nonylamino)octanoate

Cat. No.: B14271865
CAS No.: 141446-70-0
M. Wt: 299.5 g/mol
InChI Key: ONGZGJQQXURCGR-UHFFFAOYSA-N
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Description

Methyl 8-(nonylamino)octanoate is a synthetic ester derivative featuring an octanoate backbone with a nonylamino (-NH-C₉H₁₉) substituent at the 8th carbon position. These analogs are synthesized via reductive amination, esterification, or coupling reactions, often serving roles in medicinal chemistry, materials science, or biochemical studies .

Properties

CAS No.

141446-70-0

Molecular Formula

C18H37NO2

Molecular Weight

299.5 g/mol

IUPAC Name

methyl 8-(nonylamino)octanoate

InChI

InChI=1S/C18H37NO2/c1-3-4-5-6-7-10-13-16-19-17-14-11-8-9-12-15-18(20)21-2/h19H,3-17H2,1-2H3

InChI Key

ONGZGJQQXURCGR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNCCCCCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-(nonylamino)octanoate typically involves the esterification of octanoic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

Octanoic acid+MethanolMethyl octanoate+Water\text{Octanoic acid} + \text{Methanol} \rightarrow \text{Methyl octanoate} + \text{Water} Octanoic acid+Methanol→Methyl octanoate+Water

Subsequently, the methyl octanoate undergoes a nucleophilic substitution reaction with nonylamine to form this compound. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors and optimizing reaction parameters such as temperature, pressure, and catalyst concentration. The use of automated systems and advanced analytical techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-(nonylamino)octanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: Nucleophilic substitution reactions can replace the nonylamino group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield octanoic acid and nonylamine, while reduction can produce octanol and nonylamine.

Scientific Research Applications

Methyl 8-(nonylamino)octanoate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the formulation of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of Methyl 8-(nonylamino)octanoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in lipid metabolism, thereby affecting cellular processes.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features, synthesis routes, and applications of Methyl 8-(nonylamino)octanoate and its analogs:

Compound Substituent Molecular Weight (g/mol) Synthesis Method Applications Biological Activity
This compound* Nonylamino (-NH-C₉H₁₉) ~285.43 (calculated) Likely reductive amination or coupling Hypothetical: Surfactant, drug delivery, or biochemical probes Unknown (inferred: potential membrane interaction)
Methyl 8-((4-Hydroxyphenyl)amino)octanoate 4-Hydroxyphenylamino ~279.34 Reduction of nitro precursors (Pd/C, NaBH₄) Antiproliferative agent (cancer research) Inhibits cell proliferation in vitro
Methyl 8-oxo-8-(phenylamino)octanoate Oxo + phenylamino 263.33 Oxidative coupling or amide formation Laboratory reagent (storage: 2–8°C) Not reported
Methyl 8-[2(5H)-furanon-5-yl]octanoate Furanonyl ~224.26 Natural product isolation Phytochemical study (Diospyros maritima) Non-cytotoxic (tested on SMMC-7721, MCF-7 cells)
Methyl 8-(2-anthroyl)octanoate Anthroyl (fluorescent probe) ~324.39 Esterification of anthroyl chloride Solvatochromic probe for solvent polarity studies Fluorescence-based applications
Methyl 8-methylnonanoate Methyl branch 186.29 Esterification of branched fatty acids Cosmetic emollient, fragrance ingredient Non-irritating (cosmetic safety profile)

*Calculated molecular weight based on formula C₁₈H₃₅NO₂.

Key Research Findings

  • Lipid Peroxidation Studies: Pyrrole derivatives of methyl octanoate (e.g., methyl 8-(N-alkylpyrrole-2-)octanoate) form via reactions between oxidized fatty acids and amines, implicating roles in oxidative stress and LDL modification .
  • Volatile Compound Correlations: Esters like methyl octanoate are strongly correlated with microbial activity in food systems (e.g., pineapple fermentation), though this compound’s volatility remains unstudied .

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